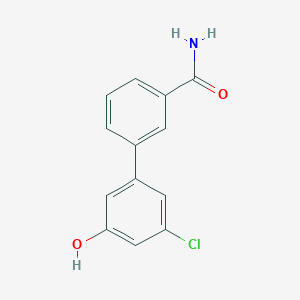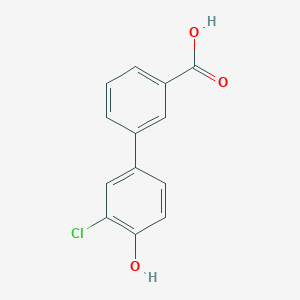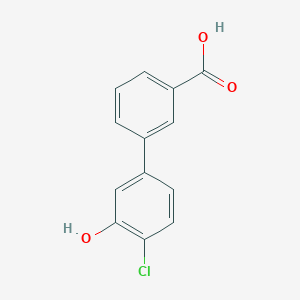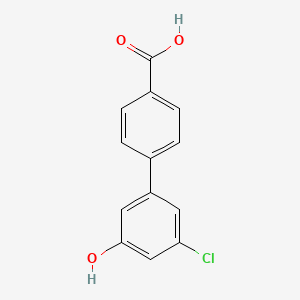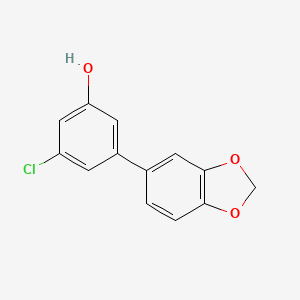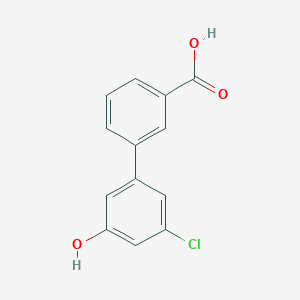
5-(3-Carboxyphenyl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carboxyphenyl)-3-chlorophenol, 95% (5-CP-3-CP) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 219.55 g/mol and a melting point of 105-106°C. 5-CP-3-CP is a relatively stable compound that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO).
Wirkmechanismus
The mechanism of action of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% is not well understood. It is believed that the compound binds to acetylcholinesterase and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the body, which can have a variety of effects, depending on the target tissue. For example, in the brain, an increase in acetylcholine can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% are not well understood. However, it is believed that the compound may have a variety of effects, depending on the target tissue. For example, in the brain, it may lead to increased alertness and improved cognitive function. In addition, it may also have an effect on the cardiovascular system, as it has been shown to reduce the levels of cholesterol in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Carboxyphenyl)-3-chlorophenol, 95% in laboratory experiments is that it is a relatively stable compound that is soluble in organic solvents. This makes it easy to work with and allows for the synthesis of a variety of other compounds. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the mechanism of action of the compound is not well understood, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
Given the potential of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% in scientific research, there are a number of potential future directions that could be explored. These include further research into the mechanism of action of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be conducted into the synthesis of other compounds using 5-(3-Carboxyphenyl)-3-chlorophenol, 95% as a starting material.
Synthesemethoden
5-(3-Carboxyphenyl)-3-chlorophenol, 95% can be synthesized through a multi-step reaction. The first step involves the reaction of 3-chlorophenol with sodium hydroxide to form the sodium salt of 3-chlorophenol. This sodium salt is then reacted with 5-chloro-2-hydroxybenzaldehyde to form 5-(3-Carboxyphenyl)-3-chlorophenol, 95%. The reaction is carried out in aqueous media and is catalyzed by a strong acid, such as hydrochloric acid. The product is then purified by recrystallization and can be isolated as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
5-(3-Carboxyphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 5-chloro-2-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzoic acid. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. In addition, 5-(3-Carboxyphenyl)-3-chlorophenol, 95% has been used as a model compound for studying the mechanism of action of certain drugs, such as the anticonvulsant phenytoin.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWRMRXRVCHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685959 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-3-chlorophenol | |
CAS RN |
1262002-87-8 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






